molecular formula C8H18ClNO2 B2739682 Ethyl3-amino-2,2-dimethylbutanoatehydrochloride CAS No. 2375274-07-8

Ethyl3-amino-2,2-dimethylbutanoatehydrochloride

Cat. No.: B2739682
CAS No.: 2375274-07-8
M. Wt: 195.69
InChI Key: WNMNLHBISPPYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl and a molecular weight of 195.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride
  • Ethyl 3-amino-2,2-dimethylpentanoate hydrochloride
  • Ethyl 3-amino-2,2-dimethylhexanoate hydrochloride

Uniqueness

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an ester group allows for versatile applications in various fields of research .

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(3,4)6(2)9;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNLHBISPPYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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